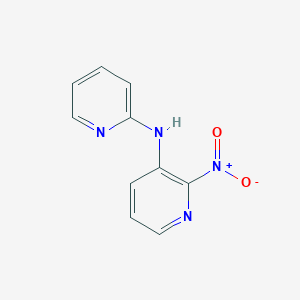

N-(2-nitropyridin-3-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N4O2 |

|---|---|

Molecular Weight |

216.20 g/mol |

IUPAC Name |

2-nitro-N-pyridin-2-ylpyridin-3-amine |

InChI |

InChI=1S/C10H8N4O2/c15-14(16)10-8(4-3-7-12-10)13-9-5-1-2-6-11-9/h1-7H,(H,11,13) |

InChI Key |

LDOQBSWOHVRVCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC2=C(N=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 2 Nitropyridin 3 Yl Pyridin 2 Amine and Its Analogs

Established Synthetic Routes to the Core Scaffold

Traditional synthetic strategies for N-(2-nitropyridin-3-yl)pyridin-2-amine primarily rely on classical organic reactions, including nitration of pyridine (B92270) rings, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions. These methods have been foundational in accessing a wide range of substituted di(pyridin-2-yl)amine derivatives.

Nitration-Based Approaches for Pyridine Rings

The introduction of a nitro group onto a pyridine ring is a common strategy to activate the ring for subsequent nucleophilic substitution or to serve as a precursor for an amino group. The direct nitration of 2-aminopyridine (B139424), a key starting material, typically yields a mixture of isomers.

The nitration of 2-aminopyridine is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. This reaction leads to the formation of both 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. google.compatsnap.com The regioselectivity of the nitration is influenced by the reaction conditions, including temperature and the ratio of acids. The separation of these isomers can be challenging but is a crucial step for the synthesis of the target compound. orgsyn.org An alternative approach involves the nitration of N,N'-di-(3-pyridyl)-urea, which upon hydrolysis yields 2-nitro-3-aminopyridine. google.com This multi-step process can offer better control over the final product distribution.

Table 1: Nitration of 2-Aminopyridine Derivatives

| Starting Material | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | HNO₃, H₂SO₄ | 2-Amino-3-nitropyridine, 2-Amino-5-nitropyridine | Mixture | patsnap.com |

| N,N'-di-(3-pyridyl)-urea | 10% Oleum, 32% HNO₃ in H₂SO₄ | N,N'-di-(2-nitro-3-pyridyl)-urea | 93% | google.com |

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halopyridines with Amines

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-N bonds, particularly on electron-deficient aromatic rings. The presence of a nitro group in the ortho or para position to a leaving group, such as a halogen, significantly activates the pyridine ring towards nucleophilic attack. For the synthesis of this compound, a common strategy involves the reaction of a 3-halo-2-nitropyridine with 2-aminopyridine.

The reaction proceeds through an addition-elimination mechanism, where the amine attacks the carbon bearing the leaving group, forming a Meisenheimer complex, which then eliminates the halide to yield the product. The reactivity of the halopyridine is dependent on the nature of the halogen (I > Br > Cl > F) and the reaction conditions, such as solvent and temperature. researchgate.net The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to produce multiple products, indicating that careful control of reaction conditions is necessary to achieve the desired regioselectivity. researchgate.net

Table 2: SNAr Reactions for the Synthesis of N-(nitropyridin-3-yl)pyridin-2-amine Analogs

| Halopyridine | Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4-nitropyridine | Various amines | N,N-dimethylformamide | N-substituted-4-nitro-3-aminopyridine | Varies | researchgate.net |

Transition Metal-Catalyzed Carbon-Nitrogen Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-N bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent examples.

The Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine. nih.gov This method has been successfully applied to the synthesis of N-arylpyrimidin-2-amine derivatives from the corresponding amines and aryl bromides in moderate to good yields. nih.govmdpi.com The choice of ligand is critical for the efficiency of the reaction. For the synthesis of this compound, this would involve the coupling of a 3-halo-2-nitropyridine with 2-aminopyridine. The reaction of 3-bromopyridine with various nitroarenes has been explored, although in some cases, the desired products were not obtained, highlighting the importance of substrate compatibility. semanticscholar.org

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, thiol, or amine. While historically requiring harsh reaction conditions, modern modifications have made it a more versatile method.

Table 3: Palladium-Catalyzed Amination for C-N Bond Formation

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl bromide | 4-(Pyridin-3-yl)pyrimidin-2-amine | Dichlorobis(triphenylphosphine)Pd(II)/Xantphos | Sodium tert-butoxide | Toluene | 27-82% | nih.gov |

Advanced Synthetic Techniques and Innovations

To overcome the limitations of traditional methods, such as harsh reaction conditions and long reaction times, advanced synthetic techniques have been developed. These include microwave-assisted synthesis and solvent-free procedures, which often lead to improved yields, shorter reaction times, and more environmentally friendly processes.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically accelerating reaction rates. This technique has been successfully applied to a variety of reactions for the synthesis of heterocyclic compounds, including SNAr reactions and transition metal-catalyzed couplings. chemrxiv.orgresearchgate.net

In the context of synthesizing this compound analogs, microwave-assisted SNAr reactions of halopyridines or halopyrimidines with amines have been shown to proceed in good to high yields without the need for a transition metal catalyst. researchgate.net For example, the reaction of 2,3-dichloronaphthoquinone with aminopyridines under microwave irradiation resulted in significantly reduced reaction times and improved yields compared to conventional heating. researchgate.net A one-pot microwave-assisted synthesis of pyrido[2,3-d]imidazole derivatives, which involves an initial nucleophilic substitution of a nitropyridine with an aniline, demonstrates the potential of this technology for complex multi-step syntheses. chemrxiv.org

Table 4: Microwave-Assisted Synthesis of Aminopyridine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Dichloronaphthoquinone | 2-Aminopyridine | 120 °C, 15 min | Pyridylaminonaphthoquinone | 57% | researchgate.net |

| Halo(pyridine/pyrimidine) | Pyrrolidine/Piperidine | Microwave irradiation | 2-(Pyrrolidin-1-yl)pyridine | Good to high | researchgate.net |

Solvent-Free Amination Procedures

Solvent-free reactions offer significant environmental and economic advantages by reducing waste and simplifying purification processes. These "green chemistry" approaches are increasingly being explored for the synthesis of fine chemicals.

Microwave-assisted solvent-free amination of halo-pyridines and -pyrimidines has been reported to be an efficient method for C-N bond formation via SNAr. researchgate.net This approach combines the benefits of microwave heating with the advantages of solvent-free conditions, leading to rapid and high-yielding syntheses. The direct amination of halo-pyridines with pyrrolidine and piperidine derivatives under these conditions demonstrates the feasibility of this method for a range of substrates. researchgate.net

Oxidative Amination Strategies for Nitropyridines

Oxidative amination represents a direct method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. This strategy involves the reaction of a nitropyridine with a nucleophilic amine in the presence of a strong oxidizing agent. The process, often termed oxidative nucleophilic substitution of hydrogen (ONSH), allows for the formation of a C-N bond without the need for a pre-installed leaving group on the pyridine ring.

A common approach for the amination of 3-nitropyridine (B142982) involves using potassium permanganate (B83412) (KMnO₄) as the oxidant. For instance, the reaction of 3-nitropyridine with ammonia, saturated in a DMSO/water mixture, in the presence of KMnO₄, yields 2-amino-5-nitropyridine with high selectivity and in good yields (around 66%). organic-chemistry.org This method preferentially directs the incoming amino group to the position para to the electron-withdrawing nitro group. organic-chemistry.org The regioselectivity is a key advantage of this method.

The strategy can be extended to substituted 3-nitropyridines and various amines. For example, 4-substituted 3-nitropyridines can be aminated with alkylamines like n-butylamine to produce 2-alkylamino-5-nitropyridines. organic-chemistry.org The reaction conditions, including the choice of solvent and temperature, are crucial for achieving high regioselectivity. organic-chemistry.org While direct synthesis of this compound via this method is not prominently documented, the principle establishes a viable pathway for creating related amino-nitropyridine structures.

| Nitropyridine Substrate | Amine | Oxidizing Agent | Product | Reported Yield |

|---|---|---|---|---|

| 3-Nitropyridine | Ammonia (NH₃) | KMnO₄ | 2-Amino-5-nitropyridine | 66% organic-chemistry.org |

| t-Butyl N-(3-nitropyridin-4-yl) carbamate | n-Butylamine | KMnO₄ | t-Butyl N-(2-n-butylamino-5-nitropyridin-4-yl) carbamate | 56% organic-chemistry.org |

Precursor and Intermediate Utility in Complex Molecular Synthesis

The true value of this compound lies in its potential as a precursor for building more elaborate heterocyclic structures. The strategic placement of the nitro and amino groups allows for a variety of subsequent chemical transformations.

A critical transformation of this compound is the reduction of its nitro group. This reaction, typically achieved using agents like tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic hydrogenation (e.g., Pd/C, H₂), converts the nitropyridine into the corresponding diamine: N³-(pyridin-2-yl)pyridine-2,3-diamine . This ortho-diamine is a highly valuable intermediate for the synthesis of fused five- and six-membered heterocyclic rings.

Imidazo[4,5-b]pyridines: The pyridine-2,3-diamine scaffold is a classic starting point for constructing the imidazo[4,5-b]pyridine system, a core structure in many biologically active molecules. The synthesis involves the cyclization of the diamine with a one-carbon synthon. Common reagents for this transformation include aldehydes, carboxylic acids, or orthoesters. For example, reacting the diamine with an aldehyde in the presence of an oxidizing agent or a catalyst like ytterbium triflate leads to the formation of a substituted imidazo[4,5-b]pyridine. The reduction of the nitro group followed by immediate cyclization is often performed in a one-pot or tandem sequence to handle the potentially unstable diamine intermediate.

1,2,4-Triazines: The synthesis of a 1,2,4-triazine ring typically involves the condensation of a 1,2-dicarbonyl compound with an amidrazone or the reaction of α-acylhydrazones. While the ortho-diamine structure of reduced this compound is well-suited for building fused five-membered rings like imidazoles, its application in the construction of fused 1,2,4-triazine rings is not a commonly documented synthetic route. Standard methodologies for creating pyridotriazines often start from different precursors.

1,5-Naphthyridines: The synthesis of the 1,5-naphthyridine skeleton is classically achieved through cyclization reactions starting from 3-aminopyridine derivatives, such as the Skraup or Friedländer syntheses. pnrjournal.comresearchgate.net In these reactions, an electrophilic cyclization occurs onto the C-2 or C-4 position of the pyridine ring. The intermediate, N³-(pyridin-2-yl)pyridine-2,3-diamine, possesses the requisite 3-amino group. The C-2 position is substituted by the pyridin-2-ylamino moiety, which would direct the cyclization towards the C-4 position. This makes the diamine a suitable precursor for creating substituted 1,5-naphthyridine derivatives through condensation with appropriate carbonyl compounds.

A primary and highly efficient method for the synthesis of this compound and its analogs is the nucleophilic aromatic substitution (SNAr) reaction using halogenated nitropyridines as substrates. The presence of the electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, making halogens at the ortho (position 2) or para (position 4) positions excellent leaving groups.

The synthesis typically involves the reaction of 2-chloro-3-nitropyridine (B167233) with a substituted amine. For the title compound, 2-aminopyridine serves as the nucleophile. The reaction proceeds by the attack of the amino group of 2-aminopyridine on the carbon bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of the C-N bond. This method is notable for its efficiency and the ability to generate a diverse library of N-substituted 3-nitropyridin-2-amines by simply varying the amine component. nih.gov

This tandem SNAr-reduction-cyclization approach offers a streamlined route to complex heterocycles from simple, commercially available starting materials. nih.gov

| Halogenated Substrate | Nucleophile (Amine) | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | 2-Aminopyridine | Base, Solvent (e.g., DMF, Dichloromethane) | This compound | General Method |

| 2-Chloro-3-nitropyridine | Various Primary Amines | H₂O-IPA, 80 °C | N-Alkyl/Aralkyl-3-nitropyridin-2-amines | nih.gov |

| 2-Chloro-5-methyl-3-nitropyridine | Various Secondary Amines | Not specified | N,N-Disubstituted-5-methyl-3-nitropyridin-2-amines |

Structural Elucidation and Advanced Characterization of N 2 Nitropyridin 3 Yl Pyridin 2 Amine Derivatives

X-ray Crystallographic Analysis

X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For the derivatives of N-(2-nitropyridin-3-yl)pyridin-2-amine, this technique has provided crucial information regarding their crystal systems, molecular geometry, and intermolecular interactions.

The crystal system and space group define the symmetry and periodic arrangement of molecules within the crystal lattice. Studies on various derivatives have revealed that they crystallize in several different systems, influenced by the nature and position of substituents.

For instance, 2-N-phenylamino-3-nitro-6-methylpyridine crystallizes in the monoclinic system with the centrosymmetric space group P2₁/n. nih.gov Its isomer, 2-N-phenylamino-3-nitro-4-methylpyridine, adopts a triclinic system. nih.gov The compound 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine also crystallizes in the triclinic system, with the space group P1. nih.gov In contrast, N-(Pyridin-2-ylmethyl)pyridin-2-amine has been found to crystallize in the orthorhombic system with the non-centrosymmetric space group Pca2₁. nih.gov Furthermore, N-(4-methylphenyl)-3-nitropyridin-2-amine is known to exhibit polymorphism, crystallizing in at least two different monoclinic forms, one with the space group P2₁/c and another with P2₁. nih.goviucr.org

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-N-phenylamino-3-nitro-6-methylpyridine | Monoclinic | P2₁/n | nih.gov |

| 2-N-phenylamino-3-nitro-4-methylpyridine | Triclinic | Not Specified | nih.gov |

| 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine | Triclinic | P1 | nih.gov |

| N-(Pyridin-2-ylmethyl)pyridin-2-amine | Orthorhombic | Pca2₁ | nih.gov |

| N-(4-methylphenyl)-3-nitropyridin-2-amine (Polymorph 1) | Monoclinic | P2₁/c | iucr.org |

| N-(4-methylphenyl)-3-nitropyridin-2-amine (Polymorph 2) | Monoclinic | P2₁ | iucr.org |

A common and structurally significant feature in many 2-amino-3-nitropyridine (B1266227) derivatives is the presence of an intramolecular hydrogen bond. This interaction typically occurs between the hydrogen atom of the secondary amine (N-H) and one of the oxygen atoms of the adjacent nitro group (-NO₂).

This N-H···O hydrogen bond leads to the formation of a stable six-membered ring, often denoted as an S(6) loop in graph-set notation. nih.gov This interaction is crucial for stabilizing the molecular conformation, often enforcing a near-coplanar arrangement of the nitro group and the pyridine (B92270) ring to which it is attached. nih.govnih.gov For example, in 6-chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine, the intramolecular N-H···O bond is reported to stabilize this coplanarity. nih.gov Similarly, this feature is observed in N-(4-methylphenyl)-3-nitropyridin-2-amine and N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine derivatives. nih.govresearchgate.net In some cases, such as with 2-N-phenylamino-3-nitro-6-methylpyridine, this intramolecular interaction is described as a weak N–H∙∙∙O hydrogen bond. nih.gov

| Compound | Interaction Type | Significance | Reference |

|---|---|---|---|

| N-(4-methylphenyl)-3-nitropyridin-2-amine | N-H···O (amine-nitro) | Forms S(6) loop, confers coplanarity | nih.gov |

| 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine | N-H···O (amine-nitro) | Stabilizes coplanar arrangement | nih.gov |

| 2-N-phenylamino-3-nitro-6-methylpyridine | Weak N-H···O | Contributes to molecular conformation | nih.gov |

| N-(6-chloro-3-nitropyridin-2-yl)...isoquinolin-3-amine | N-H···O (amine-nitro) | Confirmed by X-ray structure | researchgate.net |

In derivatives like N-(4-methylphenyl)-3-nitropyridin-2-amine, the nitro group and the pyridine ring are essentially coplanar due to this hydrogen bond. nih.gov However, there is a notable twist between the pyridyl and the phenyl rings. The dihedral angle between these rings can vary significantly, even between different molecules in the same asymmetric unit or in different polymorphs, with reported values ranging from 2.92° to 34.64°. iucr.orgresearchgate.net Similarly, the conformation of 2-N-phenylamino-3-nitro-6-methylpyridine is not perfectly planar; the nitro group is slightly twisted by about 10.3° relative to the pyridine ring, while the dihedral angle between the pyridine and phenyl rings is small, at approximately 2.9°. nih.gov In contrast, a much larger twist is observed in N-(Pyridin-2-ylmethyl)pyridin-2-amine, where the dihedral angles between the two pyridyl rings are 84.0° and 83.2° for the two independent molecules in the asymmetric unit. nih.gov

| Compound | Rings Measured | Dihedral Angle (°) | Reference |

|---|---|---|---|

| N-(4-methylphenyl)-3-nitropyridin-2-amine | Pyridine / Phenyl | 2.92 - 34.64 | iucr.orgresearchgate.net |

| 2-N-phenylamino-3-nitro-6-methylpyridine | Pyridine / Phenyl | 2.90 | nih.gov |

| 2-N-phenylamino-3-nitro-6-methylpyridine | Pyridine / NO₂ group | 10.30 | nih.gov |

| N-(Pyridin-2-ylmethyl)pyridin-2-amine | Pyridine / Pyridine | 83.2, 84.0 | nih.gov |

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of intermolecular forces. While the intramolecular hydrogen bond is a key feature of the individual molecule, intermolecular interactions dictate the supramolecular architecture.

The nature of these interactions varies among the derivatives. In the crystal structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine, the amine groups participate in pairwise N—H···N intermolecular hydrogen bonds, which link the molecules into dimers. nih.gov These dimers are further stabilized by weak C—H···π interactions. nih.gov A more complex network is seen in a polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine, where the three-dimensional structure is consolidated by a combination of C—H⋯O, C—H⋯π, nitro-N—O⋯π, and π–π stacking interactions. nih.goviucr.org Conversely, some derivatives exhibit a lack of strong intermolecular forces. For example, in the crystal packing of 6-chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine, no classical intermolecular hydrogen bonds are observed. nih.gov

Advanced Spectroscopic Characterization

Spectroscopic methods provide complementary information to crystallographic analysis, offering insights into the vibrational properties of molecules.

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. For 2-amino-3-nitropyridine derivatives, these spectra are characterized by specific bands corresponding to the functional groups present.

The vibrations of the nitro group (NO₂) are particularly prominent. They typically give rise to intense absorption bands in the IR spectrum but are weak in the Raman spectrum. nih.gov For 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives, the asymmetric stretching vibration (νₐₛ(NO₂)) is observed in the range of 1378–1578 cm⁻¹, while the symmetric stretching vibration (νₛ(NO₂)) appears between 1156–1378 cm⁻¹. nih.gov Other characteristic nitro group vibrations include scissoring (δ(NO₂)) at 833–845 cm⁻¹ and wagging (ω(NO₂)) at 720–725 cm⁻¹. nih.gov

The N-H stretching vibration (ν(NH)) of the secondary amine is also a key diagnostic feature. The intramolecular hydrogen bonding between the N-H group and the nitro group affects the position of this band. For the aforementioned 2-N-phenylamino-methyl-3-nitropyridine derivatives, distinct N-H stretching modes are observed in the region of 3300–3433 cm⁻¹. nih.gov

| Vibrational Mode | Compound Group | Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| νₐₛ(NO₂) (Asymmetric Stretch) | 2-N-phenylamino-methyl-3-nitropyridines | 1378 - 1578 | nih.gov |

| νₛ(NO₂) (Symmetric Stretch) | 2-N-phenylamino-methyl-3-nitropyridines | 1156 - 1378 | nih.gov |

| δ(NO₂) (Scissoring) | 2-N-phenylamino-methyl-3-nitropyridines | 833 - 845 | nih.gov |

| ω(NO₂) (Wagging) | 2-N-phenylamino-methyl-3-nitropyridines | 720 - 725 | nih.gov |

| ν(NH) (Amine Stretch) | 2-N-phenylamino-methyl-3-nitropyridines | 3304 - 3433 | nih.gov |

Electronic Spectroscopy (UV-Vis and Emission Spectra)

The electronic absorption and emission properties of this compound derivatives are dictated by the electronic transitions within their conjugated π-systems, which are significantly influenced by the electron-withdrawing nitro group (-NO₂) and the aminopyridine moieties.

Detailed spectroscopic studies on related 2-N-phenylamino-3-nitropyridine derivatives show characteristic absorption bands in the UV-Vis region. nih.gov For instance, isomers such as 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-nitro-6-methylpyridine exhibit intense absorption bands in the visible range, which are responsible for their red color. nih.gov These absorptions are attributed to intramolecular charge transfer (ICT) transitions from the electron-rich aminopyridine ring to the electron-deficient nitropyridine ring.

The position and intensity of these absorption maxima can be fine-tuned by altering substituents on the pyridine rings. nih.gov For example, introducing different substituents at the double bond or in position 5 of 2-(2-arylvinyl)-3-nitropyridines allows for predictable adjustments of their absorption spectra. nih.gov In some derivatives, the replacement of a nitro group with a trifluoromethyl group can cause a significant blue shift (a shift to shorter wavelengths) in the absorption maximum. nih.gov

Upon excitation at their respective absorption maxima, some derivatives exhibit fluorescence. For example, certain (E)-3-(benzylsulfanyl)-2-((4-chlorophenyl)vinyl)-5-nitropyridine derivatives show emission maxima with large Stokes shifts (the difference between the absorption and emission maxima) of over 150 nm. nih.gov This large separation between absorption and emission is a desirable property in fluorescent molecules as it minimizes self-absorption. nih.gov The photophysical properties, including fluorescence quantum yield, can be highly dependent on factors such as the acidity of the medium. nih.gov

Table 1: Electronic Spectroscopy Data for Selected N-(nitropyridin-yl)amine Analogs

| Compound | Solvent | λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| (E)-3-(Benzylsulfanyl)-2-((4-chlorophenyl)vinyl)-5-nitropyridine | MeCN | ~384 | 538 | 154 |

| (E)-N,N-Dimethyl-4-(2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)vinyl)aniline | MeCN | ~400 | - | - |

Note: Data is derived from studies on structurally related compounds to infer the potential properties of this compound derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Studies (¹H and ¹³C NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound and its derivatives, providing precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectra: In the proton NMR spectrum of a typical N-(nitropyridin-yl)amine derivative, the signals for the pyridine ring protons are observed in the aromatic region (typically δ 6.5-9.5 ppm). The protons on the nitropyridine ring are generally shifted downfield (to higher ppm values) compared to those on the unsubstituted pyridine ring due to the strong electron-withdrawing effect of the nitro group. For example, in N-(3-nitropyridin-2-yl)benzenesulfonamide derivatives, the proton ortho to the nitro group appears at approximately δ 8.5 ppm. rsc.org The proton of the N-H amine linker typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. In related N-(3-nitrophenyl)pyridin-2-amine, the NH proton signal is observed at δ 8.30 (s, 1H). rsc.org

¹³C NMR Spectra: The carbon NMR spectra provide complementary information. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a high chemical shift. In studies of 2-amino-3-nitropyridine, the carbon atoms of the pyridine ring resonate at distinct frequencies, allowing for their unambiguous assignment. researchgate.netresearchgate.net For N-(3-nitrophenyl)pyridin-2-amine, the carbon signals of the pyridine ring appear at δ 154.6, 148.2, 138.0, 116.2, and 110.1 ppm. rsc.org The carbons of the nitrophenyl ring are also clearly resolved. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Analogous Structures

| Compound | H-4' | H-5' | H-6' | Pyridin-2-yl Protons | NH | Solvent |

|---|---|---|---|---|---|---|

| N-(3-Nitrophenyl)pyridin-2-amine rsc.org | - | - | - | 8.41 (d), 7.59 (dd), 6.72-6.94 (m) | 8.30 (s) | CDCl₃ |

| 4-Methyl-N-(3-nitropyridin-2-yl)benzenesulfonamide rsc.org | 8.49 (dd) | 7.13 (dd) | 8.51 (dd) | - | 10.19 (s) | CDCl₃ |

Note: Primes (') denote positions on the nitropyridine ring. Data is for structurally similar compounds.

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Analogous Structures

| Compound | C-2' | C-3' | C-4' | C-5' | C-6' | Pyridin-2-yl Carbons | Solvent |

|---|---|---|---|---|---|---|---|

| N-(3-Nitrophenyl)pyridin-2-amine rsc.org | - | - | - | - | - | 154.6, 148.2, 138.0, 116.2, 110.1 | CDCl₃ |

| 4-Bromo-N-(3-nitropyridin-2-yl)benzenesulfonamide rsc.org | 154.1 | 130.4 | 135.1 | 118.3 | 145.4 | - | CDCl₃ |

Note: Primes (') denote positions on the nitropyridine ring. Data is for structurally similar compounds.

Structural Comparisons with Isomeric and Substituted Analogs

The molecular structure of this compound is characterized by the relative orientation of the two pyridine rings and the nitro group. X-ray crystallography studies on analogous compounds, such as N-(6-chloro-3-nitropyridin-2-yl) derivatives and 2-N-phenylamino-3-nitropyridine isomers, provide valuable comparative insights. nih.govresearchgate.net

A key structural feature is the potential for an intramolecular hydrogen bond between the amine proton (N-H) and an oxygen atom of the ortho-nitro group. researchgate.net This interaction can lead to a more planar conformation of the molecule, influencing its electronic properties and crystal packing.

The position of substituents significantly impacts the molecular geometry. A comparison of 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-nitro-6-methylpyridine demonstrates how moving the methyl group from the 4- to the 6-position alters bond angles and dihedral angles within the molecule. nih.gov These subtle structural modulations, in turn, affect the photophysical behavior of the isomers. nih.gov Similarly, changing the position of the nitro group on the pyridine ring would create isomers with distinct electronic and steric properties, leading to different spectroscopic signatures and chemical reactivity.

Computational and Theoretical Investigations of N 2 Nitropyridin 3 Yl Pyridin 2 Amine

Electronic Structure Analysis4.2.1. Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Charge Transfer Characteristics)4.2.2. Molecular Electrostatic Potential (MEP) Mapping

Further research and publication of computational studies focused specifically on N-(2-nitropyridin-3-yl)pyridin-2-amine are needed to populate these areas of inquiry.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. For a molecule like this compound, NBO analysis would elucidate the delocalization of electron density between the two pyridine (B92270) rings, the nitro group, and the linking amine group.

The analysis involves examining the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy E(2) associated with these interactions is a key measure of the strength of electron delocalization. In the case of this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic rings. For instance, an intramolecular hydrogen bond between the amine proton (N-H) and an oxygen of the nitro group could be identified and quantified. Such an interaction stabilizes the molecular structure.

Table 1: Hypothetical Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound This table is for illustrative purposes only.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

|---|---|---|---|---|

| LP (1) N(amine) | π* (C-N of nitro-pyridine ring) | 15.5 | 0.28 | 0.062 |

| LP (2) O(nitro) | σ* (N(amine)-H) | 8.2 | 0.81 | 0.045 |

| π (Pyridine Ring 1) | π* (Pyridine Ring 2) | 5.1 | 0.25 | 0.034 |

Prediction and Simulation of Spectroscopic Properties

Theoretical vibrational spectra, typically calculated using Density Functional Theory (DFT) methods like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), provide valuable insights into the molecule's vibrational modes. The calculated frequencies, after being scaled by an appropriate factor to correct for anharmonicity and method limitations, can be compared with experimental FT-IR and Raman spectra for structural confirmation.

For this compound, key vibrational modes would include the N-H stretching of the secondary amine, asymmetric and symmetric stretching of the NO2 group, and various C-N and C=C stretching modes within the pyridine rings. The potential energy distribution (PED) analysis would be used to provide a detailed assignment of each vibrational mode.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound This table is for illustrative purposes only.

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED %) |

|---|---|---|---|

| ν(N-H) | 3450 | 3312 | N-H stretch (98%) |

| ν_as(NO₂) | 1580 | 1517 | Asymmetric NO₂ stretch (85%) |

| ν_s(NO₂) | 1355 | 1301 | Symmetric NO₂ stretch (88%) |

| ν(C=N) | 1610 | 1546 | Pyridine ring C=N stretch (65%) |

| ν(C-N) | 1290 | 1238 | C-N stretch (amine-ring) (72%) |

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are performed using methods like Gauge-Including Atomic Orbital (GIAO). These calculations, typically referenced to tetramethylsilane (B1202638) (TMS), are crucial for interpreting experimental NMR spectra and confirming the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus. In this compound, the electron-withdrawing nitro group would cause downfield shifts (higher ppm) for nearby protons and carbons, while the electron-donating amine group would cause upfield shifts.

Table 3: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes only.

| Atom | Calculated ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) |

|---|---|---|---|

| H (amine) | 9.85 | C2 (nitro-pyridine) | 155.2 |

| H4 (nitro-pyridine) | 8.60 | C3 (nitro-pyridine) | 130.8 |

| H5 (nitro-pyridine) | 7.45 | C2' (amino-pyridine) | 158.1 |

| H6 (nitro-pyridine) | 8.30 | C3' (amino-pyridine) | 115.4 |

Reactivity and Stability Predictions

Chemical reactivity indices derived from Frontier Molecular Orbital (FMO) theory, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. Other global reactivity descriptors like chemical potential (μ), hardness (η), and global electrophilicity index (ω) can also be calculated to provide a quantitative measure of the molecule's reactivity and stability. For this compound, the LUMO is expected to be localized on the nitro-substituted pyridine ring, indicating that this region is the most likely site for nucleophilic attack.

Table 4: Hypothetical Calculated Chemical Reactivity Indices for this compound This table is for illustrative purposes only.

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.52 |

| E_LUMO | -2.89 |

| Energy Gap (ΔE) | 3.63 |

| Chemical Potential (μ) | -4.705 |

| Hardness (η) | 1.815 |

| Softness (S) | 0.551 |

| Electrophilicity Index (ω) | 6.09 |

The thermodynamic properties of a molecule, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°), can be calculated at different temperatures using theoretical methods based on statistical mechanics. These properties are vital for understanding the stability of the molecule and its behavior in chemical reactions. The calculations would provide insights into the spontaneity of its formation and its relative stability under various thermal conditions.

Table 5: Hypothetical Calculated Thermodynamic Properties of this compound at 298.15 K This table is for illustrative purposes only.

| Property | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 110.5 |

| Standard Enthalpy (H°) (kcal/mol) | 120.2 |

| Standard Entropy (S°) (cal/mol·K) | 95.8 |

| Standard Gibbs Free Energy (G°) (kcal/mol) | 91.6 |

Derivatization and Functionalization Strategies of N 2 Nitropyridin 3 Yl Pyridin 2 Amine Scaffold

Introduction of Diverse Substituents on Pyridine (B92270) Rings

The introduction of various functional groups onto the pyridine rings of N-(2-nitropyridin-3-yl)pyridin-2-amine can be achieved through several synthetic methodologies, primarily leveraging the electronic properties of the scaffold. The 2-nitropyridine (B88261) moiety is particularly activated towards nucleophilic aromatic substitution (SNAr), a common strategy for functionalizing electron-deficient aromatic systems.

Research Findings:

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group at the C2 position of one pyridine ring makes the ring susceptible to attack by nucleophiles. Research on related 2-R-3-nitropyridines has shown that the nitro group itself can be displaced by strong nucleophiles, particularly sulfur-based reagents like thiols. nih.gov This suggests that this compound could react with various nucleophiles (e.g., alkoxides, amines, thiolates) to replace the nitro group, thereby introducing a wide range of substituents at this position.

Oxidative Amination: Another strategy for introducing substituents on nitropyridine systems is oxidative amination. Studies on 3-nitropyridine (B142982) have demonstrated that treatment with amines in the presence of an oxidant like potassium permanganate (B83412) (KMnO₄) can lead to the introduction of an amino group, typically at the position para to the nitro group. ntnu.no This method could potentially be applied to the pyridin-2-amine ring of the target scaffold.

Palladium-Catalyzed Cross-Coupling: While the nitrated ring is activated for nucleophilic attack, the second pyridine ring could be functionalized using transition metal-catalyzed cross-coupling reactions. If a halo-substituted precursor of this compound is used, Suzuki or Buchwald-Hartwig amination reactions could introduce aryl, heteroaryl, or substituted amino groups. mdpi.com

| Reaction Type | Target Ring | Potential Reagents | Expected Product | Reference Principle |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2-Nitropyridine | Thiols (R-SH), Alkoxides (R-O⁻), Amines (R₂NH) | Displacement of the -NO₂ group | nih.gov |

| Oxidative Amination | Pyridin-2-amine | Primary/Secondary Amines + KMnO₄ | Introduction of an amino group | ntnu.no |

| Suzuki Coupling | Pyridin-2-amine (if halogenated) | Arylboronic acids, Pd catalyst | C-C bond formation (Arylation) | mdpi.com |

| Buchwald-Hartwig Amination | Pyridin-2-amine (if halogenated) | Amines, Pd catalyst | C-N bond formation (Amination) | mdpi.com |

Formation of N-Oxide Derivatives and their Reactivity

The nitrogen atoms within the pyridine rings of this compound are susceptible to oxidation, leading to the formation of N-oxide derivatives. Pyridine N-oxides are valuable synthetic intermediates with altered electronic properties and reactivity compared to their parent pyridines. scripps.edu

Formation of N-Oxides: The synthesis of pyridine N-oxides is typically achieved by treating the parent pyridine with an oxidizing agent. Common reagents include hydrogen peroxide in acetic acid, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govnih.gov For the target molecule, selective oxidation of one nitrogen atom over the other might be possible depending on the reaction conditions and the electronic environment of each ring. The nitrogen on the pyridin-2-amine ring is generally more electron-rich and thus more susceptible to oxidation than the nitrogen on the electron-deficient 2-nitropyridine ring.

Reactivity of N-Oxides: The formation of an N-oxide group dramatically alters the reactivity of the pyridine ring.

Enhanced Nucleophilic Substitution: The N-oxide functionality activates the C2 and C4 positions for nucleophilic attack. scripps.edu This provides a complementary strategy to the SNAr reactions on the nitro-substituted ring.

Rearrangement Reactions: Aromatic N-oxides are generally stable but can undergo rearrangements in the presence of certain electrophiles or transition metals at elevated temperatures. nih.gov

Deoxygenation: The N-oxide can be readily deoxygenated to regenerate the parent pyridine using various reducing agents, making it a useful protecting or activating group.

| Reaction Type | Description | Typical Reagents | Reference Principle |

|---|---|---|---|

| Nucleophilic Substitution | Attack at C2/C4 positions of the N-oxidized ring. | Grignard reagents, organolithiums, cyanides | scripps.edu |

| Electrophilic Substitution | The N-oxide group directs electrophiles to the C4 position. | Nitrating agents (HNO₃/H₂SO₄) | researchgate.net |

| Rearrangements | Can undergo reactions like the Meisenheimer rearrangement under specific conditions. | Heat, electrophiles | nih.gov |

Heterocyclic Ring Annulation and Expansion

Ring annulation and expansion strategies allow for the construction of more complex, fused heterocyclic systems from the this compound scaffold. These transformations often rely on the inherent reactivity of the nitropyridine ring.

Research Findings:

[3+2] Cycloaddition Reactions: Electron-deficient aromatic systems, such as nitropyridines, can act as 2π-partners in 1,3-dipolar cycloaddition reactions. Studies have shown that 2-substituted 3-nitropyridines can react with azomethine ylides to form condensed pyrroline (B1223166) derivatives. nih.gov This dearomatization reaction provides a direct route to fused, saturated heterocyclic systems. It is plausible that the 2-nitropyridine ring of the target scaffold could undergo similar cycloadditions.

Annulation via Condensation: Multi-step sequences starting from functionalized derivatives can lead to fused rings. For example, introducing a carbaldehyde group onto the scaffold could be followed by condensation with active methylene (B1212753) compounds and subsequent cyclization to form fused pyridines or pyrimidines. researchgate.net

Synthesis of Fused Systems: The annulation of rings onto aminopyridine structures is a known strategy. For example, reacting 2-aminopyridine (B139424) derivatives with appropriate bifunctional reagents can lead to the formation of imidazo[1,2-a]pyridine (B132010) cores. researchgate.net Applying this logic, functionalization of the bridging amine or the adjacent positions on the pyridine rings could pave the way for subsequent cyclization reactions to build fused systems. nih.gov

Coordination Chemistry: Ligand Synthesis and Transition Metal Complex Formation

The this compound scaffold possesses multiple nitrogen donor atoms, making it an excellent candidate for use as a ligand in coordination chemistry. The two pyridine nitrogen atoms and the bridging secondary amine nitrogen can all potentially coordinate to a metal center. This molecule is structurally related to di(pyridin-2-yl)amine (dpa), a well-studied ligand known for forming stable complexes with a variety of transition metals.

Ligand Properties and Complex Formation:

Coordination Modes: The most common coordination mode for dpa-type ligands involves chelation through the two pyridine nitrogen atoms, forming a stable six-membered ring with the metal center. pvpcollegepatoda.orgpskgu.ru The bridging amine nitrogen can also participate in coordination, leading to different geometries or the formation of polynuclear complexes. pskgu.ru The presence of the nitro group in this compound will electronically influence the donor ability of the adjacent pyridine nitrogen, potentially affecting the stability and properties of the resulting metal complexes.

Synthesis of Metal Complexes: Transition metal complexes can typically be synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, perchlorates, nitrates) in an appropriate solvent. jscimedcentral.com The stoichiometry of the reaction can be controlled to favor the formation of complexes with different ligand-to-metal ratios.

Potential Applications: Metal complexes of pyridine-based ligands have found applications in catalysis, materials science, and as models for biological systems. pskgu.ruvot.pl For instance, complexes of Co(II) and Ni(II) with pyridine-based ligands have been studied for their supramolecular assemblies and magnetic properties. mdpi.com

| Metal Ion | Potential Geometry | Coordination Sites | Reference Principle |

|---|---|---|---|

| Ni(II) | Octahedral, Square Planar | N(pyridine), N(amine) | jscimedcentral.commdpi.com |

| Cu(I)/Cu(II) | Tetrahedral, Square Planar | N(pyridine), N(amine) | jscimedcentral.com |

| Co(II) | Tetrahedral, Octahedral | N(pyridine), N(amine) | mdpi.com |

| Zn(II) | Tetrahedral | N(pyridine), N(amine) | pskgu.ru |

| Ag(I) | Linear, Trigonal Planar | N(pyridine) | jscimedcentral.com |

Exploration of Potential Applications of N 2 Nitropyridin 3 Yl Pyridin 2 Amine Derivatives Non Clinical Focus

Advanced Materials Science Applications

The unique electronic structure of these compounds makes them promising candidates for the development of novel materials with specific, tunable properties.

Organic compounds with significant nonlinear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and data storage. The efficacy of these materials often stems from intramolecular charge transfer (ICT) between an electron-donor and an electron-acceptor group, connected by a π-conjugated system. nih.gov The delocalization of π-electrons across this framework leads to polarization, a key factor for NLO activity. nih.gov

The core structure of N-(2-nitropyridin-3-yl)pyridin-2-amine is an intrinsic donor-π-acceptor (D-π-A) system. The pyridin-2-amine group acts as the electron donor, while the nitro group on the adjacent pyridine (B92270) ring serves as a potent electron acceptor. The nitro group's strong electron-attracting nature, a result of its negative inductive activity, is crucial for establishing a significant dipole moment and enhancing NLO properties. nih.gov Theoretical investigations on similar organic crystals confirm that aminopyridine-based structures can exhibit good nonlinear behavior. researchgate.net By modifying the substituents on the pyridine rings, it is possible to fine-tune the electronic characteristics and optimize the hyperpolarizability, making these derivatives promising candidates for second- and third-order NLO materials. nih.gov

Chemical Biology and Probe Development

In chemical biology, derivatives of this scaffold are utilized for designing specific molecular probes and enzyme inhibitors, enabling the study of complex biological systems.

The nitropyridine moiety is a key feature in the design of various potent and selective enzyme inhibitors.

Transglutaminase 2 (TGase 2): This enzyme is involved in protein cross-linking and has been implicated in various physiological and pathological processes. researchgate.netmedjpps.com Irreversible inhibitors based on an Nε-acryloyl-lysine scaffold have been developed to target TGase 2. One such highly effective inhibitor is Nα-Phenylacetyl-Nε-acryloyl-l-lysine-4-(6-nitropyridin-2-yl) piperazide. mdpi.com This compound demonstrates significant inhibitory potential, highlighting the importance of the nitropyridine group in the molecular recognition within the enzyme's active site. mdpi.comhzdr.de

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their dysregulation is linked to various diseases. mdpi.com The development of CDK inhibitors is a significant area of research. mdpi.comresearchgate.netnih.gov While N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors, the broader nitropyridine scaffold also serves as a precursor for synthesizing potential kinase inhibitors. nih.govresearchgate.net For instance, 2,4-dichloro-3-nitropyridine has been used as a starting material in a synthetic route toward a potential inhibitor of cyclin G-associated kinase (GAK). nih.govmdpi.com

Urease: This nickel-dependent enzyme catalyzes the hydrolysis of urea and is a target for treating infections caused by pathogens like Helicobacter pylori. researchgate.netfrontiersin.orgnih.gov Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and shown to be highly active urease inhibitors. frontiersin.org Several of these compounds exhibit inhibitory concentrations (IC50) significantly lower than that of the standard inhibitor, thiourea. researchgate.netfrontiersin.org

Chymotrypsin and Dual-Target Inhibition: Certain nitropyridine derivatives have demonstrated the ability to inhibit multiple enzymes. For example, a derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione containing a 5-nitropyridin-2-yl moiety was found to be a dual inhibitor of both chymotrypsin and urease. nih.govmdpi.com

The following table summarizes the inhibitory activities of selected nitropyridine derivatives against various enzymes.

The pyridine and nitropyridine motifs are effective ligands for coordinating with metal ions and can be incorporated into probes for various molecular targets. Nitropyridine derivatives have been used to create bioactive coordination compounds, such as copper, zinc, and ruthenium complexes, which have shown activity against cancer cell lines. mdpi.com Furthermore, nitrosyl iron complexes featuring a 5-nitropyridin-2-yl ligand have been shown to act as inhibitors of enzymes like cGMP phosphodiesterase. nih.gov The ability of pyridine-based structures to interact with multiple sites on a target, such as both the catalytic and peripheral sites of cholinesterases, underscores their versatility in ligand design. nih.gov

General Synthetic Intermediates in Organic Chemistry

From the perspective of synthetic organic chemistry, nitropyridines are highly valuable as accessible precursors for a wide array of heterocyclic systems. nih.govresearchgate.net Their utility stems from the reactivity of the pyridine ring, which is activated by the nitro group, facilitating nucleophilic substitution reactions.

Nitropyridines are fundamental building blocks in the synthesis of more complex, biologically active molecules. nih.govresearchgate.net Halogenated nitropyridines, such as 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine, are particularly useful intermediates. nih.gov They serve as starting materials for constructing a variety of molecular scaffolds. For example, these precursors have been employed in the synthesis of:

Kinase Inhibitors: Including potent inhibitors for Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3). nih.govresearchgate.net

Antimicrobial Agents: Used in the creation of (pyridin-2-yl)piperazine derivatives with potential antimicrobial activity. nih.gov

Anticancer Agents: The reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine, followed by reduction of the nitro group, yields a precursor for Mannich bases active against prostate cancer cell lines. nih.gov

The transformation of the nitro group itself (e.g., reduction to an amine) provides a chemical handle for further functionalization, allowing for the systematic construction of diverse compound libraries based on the pyridine scaffold. nih.govresearchgate.net

Building Blocks for Diverse Chemical Libraries

The strategic design and synthesis of diverse chemical libraries are fundamental to modern drug discovery and chemical biology, providing a rich source of novel molecules for high-throughput screening. The compound this compound and its derivatives, particularly those derived from 2-amino-3-nitropyridine (B1266227), represent a valuable and versatile scaffold for the construction of such libraries. The inherent chemical functionalities of this scaffold offer multiple points for diversification, enabling the generation of a wide array of structurally distinct molecules from a common core.

The utility of the this compound scaffold in creating diverse chemical libraries stems from the reactivity of its constituent parts: the nitropyridine ring and the pyridin-2-amine moiety. The nitro group on the pyridine ring is a key functional handle that can be readily transformed into other functionalities. For instance, the reduction of the nitro group to an amino group opens up a vast chemical space for derivatization through reactions such as acylation, sulfonylation, and reductive amination. This allows for the introduction of a wide variety of substituents, thereby generating a library of analogs with diverse physicochemical properties.

Furthermore, the pyridine rings themselves offer opportunities for modification. The nitrogen atoms in the pyridine rings can be quaternized to introduce positive charges, potentially altering the solubility and biological activity of the compounds. Additionally, the aromatic nature of the pyridine rings allows for various substitution reactions, further expanding the diversity of the chemical library.

One powerful strategy for the rapid generation of chemical libraries is multicomponent reactions (MCRs). These reactions involve the combination of three or more starting materials in a single synthetic step to produce a complex product that incorporates substantial portions of each reactant. The 2-amino-3-nitropyridine precursor to this compound is an ideal candidate for MCRs. For example, it can participate in reactions to form fused heterocyclic systems, a common motif in many biologically active compounds. The amino group can act as a nucleophile, while the pyridine nitrogen can influence the reactivity of the ring, guiding the formation of specific products. An efficient and concise one-pot procedure has been developed for the synthesis of two kinds of fluorinated 2-aminopyridine (B139424) compounds based on the reactions of different types of 1,1-enediamines (EDAMs) with a variety of benzaldehyde derivatives and 1,3-dicarbonyl compounds rsc.org. This approach is particularly suitable for the rapid parallel synthesis of pharmacologically active fluorinated 2-aminopyridine libraries rsc.org.

Solid-phase synthesis is another key technology for the construction of chemical libraries, as it simplifies the purification process and allows for the automation of repetitive synthetic steps. 2-Amino-3-nitropyridine can be attached to a solid support, such as a Wang resin, via a carbamate linkage sigmaaldrich.com. Once immobilized, the scaffold can be subjected to a series of reactions to build up complexity and diversity. For example, the nitro group can be reduced, and the resulting amino group can be acylated with a variety of carboxylic acids. Subsequent cleavage from the resin would yield a library of N-acylated derivatives. This solid-phase approach has been successfully employed to create libraries of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold, demonstrating the feasibility of this strategy for generating diverse pyridine-containing compounds acs.org.

The table below illustrates the potential for generating a diverse chemical library from the this compound scaffold by showcasing a variety of possible modifications at different positions of the molecule.

| Scaffold Position | Modification Type | Example Reactants/Reagents | Resulting Functionality |

| Nitro Group (NO2) | Reduction followed by Acylation | 1. SnCl2, HCl2. Acetyl chloride | Amide |

| Nitro Group (NO2) | Reduction followed by Sulfonylation | 1. H2, Pd/C2. Benzenesulfonyl chloride | Sulfonamide |

| Pyridine Ring (N) | Quaternization | Methyl iodide | N-methylpyridinium salt |

| Pyridine Ring (C-H) | Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted pyridine |

| Amino Linker (NH) | Alkylation | Benzyl bromide | N-benzylated amine |

The synthesis of potent Janus kinase 2 (JAK2) inhibitors has been demonstrated using 2-chloro-5-methyl-3-nitropyridine, which was derived from 2-amino-5-methylpyridine rsc.org. This precursor underwent oxidation to a carboxylic acid, followed by nucleophilic substitution with secondary amines and subsequent coupling with aromatic amines to yield the target compounds rsc.org. Similarly, a series of sulfamides were synthesized starting from the isomeric 2-amino-3-methylpyridine rsc.org. These examples highlight the utility of nitropyridine derivatives as versatile building blocks for creating libraries of bioactive molecules.

In another application, 2,6-dichloro-3-nitropyridine served as a key intermediate in the synthesis of glycogen synthase kinase-3 (GSK3) inhibitors rsc.org. The synthetic route involved successive substitutions of the chlorine atoms, reduction of the nitro group, and further modifications to build the final complex molecule rsc.org. This demonstrates how a simple nitropyridine scaffold can be elaborated through a series of reactions to generate structurally complex and functionally diverse molecules.

The table below provides examples of diverse heterocyclic compounds synthesized from nitropyridine precursors, illustrating the potential for library generation.

| Nitropyridine Precursor | Key Reactions | Resulting Heterocyclic Core | Potential for Diversity |

| 2-Chloro-5-methyl-3-nitropyridine | Nucleophilic substitution, Amide coupling | Pyridine-based JAK2 inhibitors | Variation of amine nucleophiles and aromatic amines |

| 2,6-Dichloro-3-nitropyridine | Suzuki coupling, Nucleophilic substitution, Reduction, Acylation | Fused heterocyclic GSK3 inhibitors | Variation of aryl boronic acids and amine fragments |

| 2-Amino-3-nitropyridine | Attachment to resin, Reduction, Acylation | Imidazo[4,5-b]pyridin-2-ones | Variation of acylating agents |

Structure Activity Relationship Sar Investigations of N 2 Nitropyridin 3 Yl Pyridin 2 Amine Derivatives

Correlating Structural Modifications with Observed Biological Response (General)

The biological activity of N-(2-nitropyridin-3-yl)pyridin-2-amine derivatives can be significantly modulated by structural modifications to the pyridine (B92270) rings and the linking amine group. Although direct SAR studies on this specific parent compound are limited in publicly available literature, general principles can be extrapolated from research on analogous nitropyridine and aminopyridine structures. These studies collectively demonstrate that even minor chemical alterations can lead to substantial changes in biological efficacy, targeting a range of activities from anticancer to antimicrobial effects.

A key area of investigation involves the introduction of various substituents onto the pyridine rings. The nature and position of these substituents can influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical for biological interactions. For instance, in a series of 3-arylcoumarin derivatives, the position of a nitro substituent on an aryl ring was found to be a determining factor for antibacterial activity against S. aureus. Specifically, a nitro group in the meta position of the 3-aryl ring conferred better activity than one in the para position bldpharm.com. Furthermore, the replacement of the nitro group with an amino group led to a significant decrease in activity, highlighting the importance of the electron-withdrawing nature of the nitro group for this particular biological effect bldpharm.com.

In the context of antiproliferative activity, a review of various pyridine derivatives revealed that the presence and positioning of groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) often enhance activity against cancer cell lines. researchgate.netnih.gov Conversely, the introduction of halogen atoms or bulky groups tends to result in lower antiproliferative activity. researchgate.netnih.gov This suggests that hydrogen bonding capabilities and specific electronic contributions from these functional groups are crucial for the observed cytotoxic effects.

The following table summarizes the general effects of different substituents on the biological activity of pyridine-based compounds, as inferred from various studies.

| Substituent/Modification | Position | Observed Effect on Biological Activity | Compound Class Studied |

| Nitro (-NO2) | Meta on aryl ring | Increased antibacterial activity compared to para | 3-Arylcoumarins bldpharm.com |

| Amino (-NH2) | Replaces Nitro | Significantly decreased antibacterial activity | 3-Arylcoumarins bldpharm.com |

| Methoxy (-OMe), Hydroxyl (-OH) | Various | Enhanced antiproliferative activity | Pyridine Derivatives researchgate.net |

| Halogens (e.g., -Cl, -Br) | Various | Decreased antiproliferative activity | Pyridine Derivatives researchgate.net |

| Bulky Groups | Various | Decreased antiproliferative activity | Pyridine Derivatives researchgate.net |

Another important structural aspect is the nature of the linker between the two heterocyclic rings. In related diarylamine structures, modifications to the amine linker, such as N-alkylation, can introduce steric hindrance. This can force a non-planar conformation between the two rings, which has been hypothesized to be favorable for enhancing antitumor potency in certain classes of compounds. nih.gov

The following interactive table presents findings from a study on 6-phenylpyridin-2-yl guanidine (B92328) derivatives, which, while not nitropyridines, provide valuable SAR insights for substituted pyridin-2-amine scaffolds.

These examples underscore the intricate relationship between the chemical architecture of this compound derivatives and their resulting biological profiles. A systematic exploration of substitutions on both pyridine rings is essential for developing a comprehensive SAR and identifying candidates with improved potency and selectivity.

Computational Approaches to SAR (e.g., Molecular Docking Studies)

Computational methods, particularly molecular docking, have become indispensable tools for elucidating the SAR of novel compounds by predicting their binding conformations and interactions within the active site of a biological target. tandfonline.com For derivatives of this compound, molecular docking can provide a rational basis for observed biological activities and guide the design of more potent and selective molecules.

Molecular docking simulations involve placing a ligand (the small molecule) into the binding site of a receptor (typically a protein) and calculating the most stable binding poses, often ranked by a scoring function that estimates the binding affinity. This approach can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

In a study of novel 2-aminopyridine (B139424) derivatives as c-Met kinase inhibitors, molecular docking was used to understand their binding modes. nih.gov The results suggested that key amino acid residues, such as Tyr1230 and Arg1208, were critical for binding. The analysis highlighted that electrostatic and hydrogen bond interactions were vital for the inhibitory activity, which was consistent with the quantitative structure-activity relationship (QSAR) analysis performed in the same study. nih.gov

Similarly, a study on covalent inhibitors of Ubiquitin-Specific Protease 7 (USP7), based on a N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine scaffold, utilized molecular docking in the design phase. nih.gov The docking experiments predicted how the compounds would orient within the catalytic site, guiding the synthesis of molecules that could covalently modify the catalytic cysteine residue. The computational predictions were later corroborated by a co-crystal structure, which revealed an unconventional binding mode near the catalytic triad. nih.gov

The table below outlines the typical information gleaned from molecular docking studies and its relevance to SAR.

| Docking Output | Description | Relevance to SAR |

| Binding Pose | The predicted 3D orientation of the ligand within the receptor's active site. | Reveals which parts of the molecule are in proximity to key residues, suggesting sites for modification. |

| Binding Energy/Score | A calculated value that estimates the binding affinity between the ligand and the receptor. | Lower binding energies generally correlate with higher predicted affinity and biological activity. |

| Key Interactions | Identification of specific interactions (e.g., H-bonds, π-π stacking, hydrophobic contacts). | Highlights the functional groups responsible for binding, guiding the design of analogs with enhanced interactions. |

| Interacting Residues | The specific amino acids in the receptor's active site that interact with the ligand. | Provides a map of the binding pocket, allowing for targeted modifications to improve complementarity. |

For a hypothetical this compound derivative targeting a protein kinase, a docking study might reveal the following:

The pyridin-2-amine nitrogen forms a crucial hydrogen bond with a backbone amide in the hinge region of the kinase.

The 2-nitropyridin-3-yl moiety is situated in a hydrophobic pocket, where substitutions could be made to improve van der Waals contacts.

The nitro group might form an electrostatic interaction with a positively charged residue at the entrance of the binding site.

This information would be invaluable for designing the next generation of derivatives. For instance, one might introduce a substituent on the pyridin-2-yl ring to form an additional hydrogen bond or modify the 2-nitropyridin-3-yl ring to better fit the hydrophobic pocket. Thus, computational approaches provide a powerful, resource-efficient means of exploring the SAR of this compound derivatives, accelerating the drug discovery process.

Analysis of Substituent Effects on Molecular Recognition

The molecular recognition of a ligand by its biological target is a highly specific process governed by a combination of steric, electronic, and hydrophobic interactions. For this compound derivatives, the nature and placement of substituents can profoundly influence these interactions, thereby modulating binding affinity and biological activity.

Electronic Effects: The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can alter the charge distribution across the molecule. The parent compound features a nitro group (-NO2), which is a strong EWG. This group decreases the electron density on the pyridine ring to which it is attached, which can be crucial for certain types of interactions, such as π-stacking or reactions involving nucleophilic attack on the ring. nih.gov For example, the electrophilicity of the 3-nitropyridine (B142982) ring is key for its reactivity in SNAr reactions, which is the basis for the covalent inhibition mechanism of some related compounds. nih.gov

Conversely, adding EDGs, such as methoxy (-OCH3) or amino (-NH2) groups, would increase the electron density of the ring system. This could enhance interactions with electron-deficient regions of a binding pocket or strengthen the hydrogen bond acceptor capability of the pyridine nitrogen. A review of pyridine derivatives with antiproliferative activity found that the presence of EDGs like -OH and -OCH3 was often favorable for activity. researchgate.net

Steric Effects: The size and shape of substituents (steric bulk) play a critical role in how a molecule fits into its binding site. Bulky substituents can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. However, in some cases, a larger group may be beneficial if it can occupy a specific hydrophobic pocket within the receptor.

In a study of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, N-methylation of the linker amine introduced steric hindrance that forced a non-planar conformation between the phenyl and pyridine rings. nih.gov This twist was hypothesized to be a key factor for improved antitumor activity, as it may better mimic the conformation of known tubulin inhibitors. This demonstrates that steric effects can be strategically employed to control molecular geometry and enhance biological activity.

Hydrogen Bonding: The pyridine nitrogens and the amine linker in the this compound scaffold are potential hydrogen bond donors and acceptors. Substituents can influence these interactions either directly or indirectly. A hydroxyl or amino substituent can introduce new hydrogen bonding sites. An EWG can increase the acidity of an N-H proton, making it a stronger hydrogen bond donor. The ability to form specific hydrogen bonds is often a critical determinant of binding affinity and selectivity.

The following table summarizes the influence of different types of substituents on molecular recognition.

| Substituent Type | Example | Influence on Molecular Recognition |

| Electron-Withdrawing (EWG) | -NO2, -CN, -CF3 | Increases electrophilicity of the ring; can enhance π-stacking interactions; may strengthen H-bond donating ability of nearby N-H groups. |

| Electron-Donating (EDG) | -OCH3, -NH2, -CH3 | Increases electron density of the ring; can enhance interactions with electron-deficient pockets; may strengthen H-bond accepting ability of pyridine nitrogen. |

| Sterically Bulky | -t-butyl, isopropyl | Can cause steric clashes, reducing affinity; alternatively, can fill hydrophobic pockets to increase affinity if shape is complementary. |

| H-bond Donor/Acceptor | -OH, -NH2, -COOH | Can form new, direct hydrogen bonds with the target protein, significantly increasing binding affinity and specificity. |

Future Directions and Emerging Research Avenues for N 2 Nitropyridin 3 Yl Pyridin 2 Amine Research

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research concerning N-(2-nitropyridin-3-yl)pyridin-2-amine will likely prioritize the development of more sustainable and efficient methodologies, moving away from traditional, often harsh, reaction conditions. Key areas of focus are expected to include microwave-assisted synthesis and continuous flow chemistry, which offer significant advantages in terms of reaction time, yield, and environmental impact.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic transformations. nih.govnih.govmdpi.com For the synthesis of this compound and its derivatives, MAOS could offer significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov The condensation of N-carbamate α- and β-amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone under microwave irradiation has been shown to be an effective route to novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates, highlighting the potential of this technology for the synthesis of related structures. nih.gov

Continuous flow chemistry is another promising avenue for the sustainable synthesis of this compound and its analogues. nih.govrsc.orgresearchgate.net Flow reactors provide enhanced control over reaction parameters such as temperature and pressure, leading to improved safety and reproducibility. nih.gov The modular nature of flow systems also allows for the telescoping of multiple reaction steps, minimizing the need for intermediate purification. nih.gov The synthesis of various N-heterocycles has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of this compound. nih.govmdpi.comresearchgate.net

The table below outlines potential sustainable synthetic strategies for this compound.

| Synthetic Strategy | Potential Advantages | Relevant Precursors |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved energy efficiency. nih.govnih.gov | 2-chloro-3-nitropyridine (B167233), 2-aminopyridine (B139424) |

| Continuous Flow Chemistry | Enhanced safety, scalability, and reproducibility; potential for multi-step synthesis. nih.govrsc.org | Halogenated nitropyridines, aminopyridines |

| Green Catalysis | Use of reusable and less toxic catalysts, milder reaction conditions. | Substituted pyridines, nitroaromatics |

Application of Advanced Spectroscopic and Structural Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its future applications. Advanced spectroscopic and structural techniques will play a pivotal role in elucidating these characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), will be indispensable for the unambiguous assignment of proton and carbon signals, especially for more complex derivatives. ipb.ptresearchgate.netaalto.fi These techniques can provide detailed information about the connectivity of atoms within the molecule and help in differentiating between potential isomers that might form during synthesis. ipb.pt

Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comeurjchem.comresearchgate.net For this compound, X-ray crystallography can confirm the planar or twisted conformation of the pyridyl rings relative to each other and detail the hydrogen bonding networks and π-π stacking interactions that govern its crystal packing. mdpi.com This information is vital for understanding its physical properties and for the rational design of new materials.

The following table summarizes the key information that can be obtained from these advanced techniques.

| Technique | Information Gained | Importance for Future Research |

| Advanced 2D NMR | Unambiguous structural elucidation, isomeric differentiation. ipb.ptresearchgate.net | Quality control in synthesis, understanding solution-state conformation. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, intermolecular interactions. mdpi.comeurjchem.com | Rational design of materials, understanding solid-state properties. |

Integrated Computational and Experimental Approaches for Mechanistic Understanding and Property Prediction

The synergy between computational chemistry and experimental studies will be a driving force in advancing the understanding and application of this compound.

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.govresearchgate.net For this compound, DFT can be used to predict its optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net These calculations can provide insights into the molecule's reactivity and potential for charge transfer, which is crucial for its application in electronic materials. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is a computational method used to predict the electronic absorption and emission spectra of molecules. nih.gov By calculating the energies of electronic transitions, TD-DFT can help in the interpretation of experimental UV-Vis and fluorescence spectra. nih.gov This is particularly important for exploring the potential of this compound and its derivatives as fluorescent probes or in optoelectronic devices.

An integrated approach, where experimental findings are rationalized and predicted by computational models, will be key to understanding reaction mechanisms, such as the nucleophilic aromatic substitution (SNAr) often involved in the synthesis of such compounds, and for the predictive design of new molecules with tailored properties. researchgate.net

The table below highlights the predictive power of these computational methods.

| Computational Method | Predicted Properties | Relevance to Research |

| DFT | Optimized geometry, electronic structure, reactivity indices. researchgate.netresearchgate.net | Understanding stability, predicting reaction outcomes. |

| TD-DFT | Electronic absorption and emission spectra. nih.gov | Designing molecules with specific optical properties. |

| NBO Analysis | Intramolecular interactions, charge distribution. researchgate.net | Elucidating factors that govern molecular structure and reactivity. |

Exploration of New Application Domains in Materials Science and Chemical Biology (non-clinical)

The unique structural features of this compound make it an attractive candidate for exploration in various non-clinical application domains, particularly in materials science and chemical biology.

Materials Science: The dipyridylamine scaffold is known for its ability to act as a ligand in the formation of coordination polymers and supramolecular assemblies. nih.govnih.govrsc.org The nitrogen atoms of the pyridine (B92270) rings can coordinate with metal ions, leading to the formation of well-defined one-, two-, or three-dimensional structures. nih.gov The introduction of a nitro group can further modulate the electronic properties and intermolecular interactions of these assemblies. Future research could explore the use of this compound as a building block for functional materials with interesting optical, electronic, or catalytic properties. Its inherent fluorescence, potentially tunable by modifying the substitution pattern, also makes it a candidate for the development of novel fluorescent probes for the detection of specific analytes. mdpi.comnih.govacs.org